molecular formula C9H13NO B1165712 Glycine, N-(N-D-γ-glutamyl-L-cysteinyl)- CAS No. 108457-42-7

Glycine, N-(N-D-γ-glutamyl-L-cysteinyl)-

Cat. No. B1165712
CAS RN: 108457-42-7
InChI Key:
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Description

Glutathione (GSH) is a tripeptide composed of γ-glutamic acid, cysteine, and glycine . It was first discovered in 1888 from extracts of yeast and many animal tissues . GSH is an endogenous antioxidant capable of scavenging oxygen-derived free radicals . It’s involved in numerous basic biological processes, including protein and DNA synthesis, cell proliferation, and oxidation/reduction signaling .


Synthesis Analysis

GSH is synthesized from the constituent amino acids Glu, Cys, and Gly by means of sequential reactions . It’s composed of γ-glutamic acid, cysteine, and glycine . The synthesis process involves the removal of the γ-glutamyl moiety via either GGT on the renal brush-border membrane or through other GGT-expressing cells such as the vasculature, which is followed by the removal of Gly units via extracellular dipeptidases .


Molecular Structure Analysis

The molecular formula of GSH is C10H17N3O6S . It’s a water-soluble tripeptide formed by the amino acids glutamic acid, cysteine, and glycine .


Chemical Reactions Analysis

GSH is a potent antioxidant participating in numerous basic cellular processes, such as protein synthesis, DNA synthesis and repair, cell proliferation, and redox signaling . It’s also involved in the removal of the γ-glutamyl moiety via either GGT on the renal brush-border membrane or through other GGT-expressing cells .


Physical And Chemical Properties Analysis

GSH is a water-soluble tripeptide . It’s the most abundant water-soluble non-protein thiol in the cell . GSH exists in the thiol-reduced (>98% of total GSH) and disulfide-oxidized (GSSG) forms .

Mechanism of Action

GSH is fundamental for life by sustaining the adequate redox cell signaling needed to maintain physiological levels of oxidative stress fundamental to control life processes, and limiting excessive oxidative stress that causes cell and tissue damage . GSH activity is facilitated by activation of the Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) redox regulator pathway, releasing Nrf2 that regulates expression of genes controlling antioxidant, inflammatory, and immune system responses .

Future Directions

Oral delivery of GSH remains challenging due to the physicochemical barriers in the gastrointestinal (GI) tract leading to low oral bioavailability . Several approaches have been explored to improve delivery, such as co-administration with penetration enhancers and enzymatic inhibitors, or encapsulation into nanoparticles, microemulsions, and liposomes . These approaches may be beneficial for the design and development of an oral formulation of GSH in the future .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Glycine, N-(N-D-γ-glutamyl-L-cysteinyl)- involves the condensation of glycine, N-D-γ-glutamyl-L-cysteine, and N,N'-dicyclohexylcarbodiimide (DCC) in the presence of N-hydroxysuccinimide (NHS) as a coupling agent. The reaction is carried out in a suitable solvent under mild conditions to yield the desired product.", "Starting Materials": [ "Glycine", "N-D-γ-glutamyl-L-cysteine", "N,N'-dicyclohexylcarbodiimide (DCC)", "N-hydroxysuccinimide (NHS)", "Suitable solvent" ], "Reaction": [ "Step 1: Dissolve glycine and N-D-γ-glutamyl-L-cysteine in a suitable solvent.", "Step 2: Add N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to the reaction mixture.", "Step 3: Stir the reaction mixture at room temperature for several hours.", "Step 4: Filter the reaction mixture to remove the dicyclohexylurea byproduct.", "Step 5: Purify the crude product by column chromatography or recrystallization.", "Step 6: Analyze the purified product by various spectroscopic techniques to confirm its identity." ] }

CAS RN

108457-42-7

Product Name

Glycine, N-(N-D-γ-glutamyl-L-cysteinyl)-

Molecular Formula

C9H13NO

Molecular Weight

0

Origin of Product

United States

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